molecular formula C9H11NO B1361095 2,3,4,5-Tetrahydro-1,5-benzoxazepine CAS No. 7160-97-6

2,3,4,5-Tetrahydro-1,5-benzoxazepine

Cat. No. B1361095
CAS RN: 7160-97-6
M. Wt: 149.19 g/mol
InChI Key: HYLJXJSMGIOVIK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,5-benzoxazepine is an organic compound with the molecular formula C9H11NO . It is a nitrogen and oxygen-containing seven-membered benzo-fused heterocyclic scaffold . It has been widely described in the literature due to its interesting pharmacological properties .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1,5-benzoxazepine derivatives has been achieved through various methods. For instance, one method involves the alkylation of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole or its 8,9-dimethyl-substituted analog with 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrahydro-1,5-benzoxazepine is characterized by a seven-membered benzoxazepine ring with a tetrahydro substitution . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1,5-benzoxazepine .


Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,5-Tetrahydro-1,5-benzoxazepine is 149.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 149.084063974 g/mol . The topological polar surface area is 21.3 Ų .

Scientific Research Applications

Synthesis and Derivative Formation

  • 2,3,4,5-Tetrahydro-1,5-benzoxazepine has been used in the synthesis of a range of compounds. For example, it has been converted into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds through various chemical reactions (Huckle, Lockhart, & Wright, 1972). Additionally, tetrahydro-1,4-benzoxazepines were cleaved at the N-C(5) bond under the action of activated alkynes, demonstrating their reactivity and potential for diverse chemical transformations (Voskressensky et al., 2013).

Novel Condensation Reactions

  • A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed using 2,3,4,5-tetrahydro-1,5-benzoxazepine. This highlights the compound's utility in innovative condensation reactions (Shaabani et al., 2009).

Chemical Transformations for Therapeutic Applications

  • Tetrahydro-1,5-benzoxazepines and related compounds have been synthesized for potential therapeutic applications. For example, the synthesis of tetrahydrobenzoxazepine acetals with electron-withdrawing groups demonstrated their potential use as anticancer agents against breast cancer cells [(Díaz-Gavilán et al., 2004)](https://consensusapp/papers/synthesis-tetrahydrobenzoxazepine-acetals-díazgavilán/c9e1d4ada7265727b532be022394b6a2/?utm_source=chatgpt).

Heterocyclic Chemistry and Molecular Structure Studies

  • The compound has been a subject of interest in heterocyclic chemistry, with studies focusing on its molecular structure and synthesis pathways. For instance, research on 2,3,4,5-tetrahydro-1,4-benzoxazepines explored their molecular conformations and intermolecular interactions (Blanco et al., 2012).

Catalytic Hydrogenation and Ring Closure

  • 2,3,4,5-Tetrahydro-1,5-benzoxazepine has been utilized in catalytic hydrogenation processes and ring closure reactions. This is exemplified by studies involving the synthesis of tetrahydro-tetracyclic-1.5-benzoxazepines through catalytic hydrogenation (Chandrasekhar et al., 2002).

Novel Scaffolds and Anticancer Activity

  • Researchers have synthesized novel scaffolds using 2,3,4,5-tetrahydro-1,5-benzoxazepine, demonstrating its versatility in creating compounds with potential anticancer activity (Miki et al., 2002).

Future Directions

Benzoxazepine derivatives, including 2,3,4,5-Tetrahydro-1,5-benzoxazepine, have been widely described in the literature due to their interesting pharmacological properties . They have potential applications in the treatment of various diseases, including neuronal disorders like Alzheimer’s and Parkinson’s disease . Therefore, future research could focus on further exploring these properties and potential therapeutic applications.

properties

IUPAC Name

2,3,4,5-tetrahydro-1,5-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLJXJSMGIOVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992153
Record name 2,3,4,5-Tetrahydro-1,5-benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1,5-benzoxazepine

CAS RN

7160-97-6
Record name 2,3,4,5-Tetrahydro-1,5-benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,5-benzoxazepine
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Synthesis routes and methods I

Procedure details

Powdered KOH (37.60 g, 0.67 mol) was added to a slurry of 3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one (35.75 g, 0.169 mol) in n-butanol (450 mL) under N2 gas and refluxed for 52 hours. The mixture was filtered and reduced to dryness under reduced pressure. The residue was taken up in H2O (500 mL) and extracted with ether (3×200 mL). The organic was washed with 10% HCl (2×200 mL), dried over MgSO4, and stripped of solvent under reduced pressure. Purification by flash chromatography (50% EtOAc in hexanes) yielded 13.72 g (54%) of 2,3,4,5-tetrahydro-1,5-benzoxazepine as a powder, m.p. 50-51° C. (M+H)+ 149.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

6,7-Dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (0.13 g, 0.8 mmol) was dissolved in THF and to this solution was added a 1M solution of borane in THF (1.59 mL, 1.6 mmol). The mixture was heated at 70° C. for 2 hrs. At this time a further portion of borane solution (1.59 mL, 1.6 mmol) was added and heating was continued for another 2 hrs. The solvent was evaporated at this point and the residue was dissolved in ethyl acetate. Extraction of the solution with 1M sodium hydroxide solution and then brine afforded an organic layer that was dried over anhydrous sodium sulfate. The filtrate was evaporated to afford 6,7,8,9-tetrahydro-5-oxa-9-aza-benzocycloheptene 2-4 (0.15 g, 100%) that was used without further purification. MS: 150.0 (M+H)+; tR=0.57 min (method 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3,4,5-Tetrahydro-1,5-benzoxazepine
Reactant of Route 5
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Reactant of Route 6
2,3,4,5-Tetrahydro-1,5-benzoxazepine

Citations

For This Compound
37
Citations
Y Matsumoto, R Tsuzuki, A Matsuhisa, T Yoden… - Bioorganic & medicinal …, 2000 - Elsevier
As part of a search for a new potassium channel opener, the 1,4-benzoxazine skeleton derived from the benzopyran skeleton of cromakalim, was transformed into other fused rings such …
Number of citations: 62 www.sciencedirect.com
RA Bunce, CL Smith, JR Lewis - Journal of heterocyclic …, 2004 - Wiley Online Library
A tandem reduction‐reductive amination reaction has been applied to the synthesis of (±)‐4‐alkyl‐2,3,4,5‐tetrahydro‐1,5‐benzoxazepines and (±)‐4‐alkyl‐1‐benzoyl‐2,3,4,5‐…
Number of citations: 20 onlinelibrary.wiley.com
K ITOH, M KORI, Y INADA, K NISHIKAWA… - Chemical and …, 1986 - jstage.jst.go.jp
A series of (R)-3-amino-4—oxo-2, 3, 4, 5-tetrahydro-l, S-benzothiazepine-5-acetic acids (8) and (S)-3-amino-4-oxo-2, 3, 4, 5-tetrahydro-l, 5-benzoxazepine-5-acetic acids (9) having an (…
Number of citations: 5 www.jstage.jst.go.jp
T Kuroita, N Marubayashi, M Sano… - Chemical and …, 1996 - jstage.jst.go.jp
A series of 3, 4-dihydro-2H-1, 4-benzoxazine-8-carboxamide derivatives was synthesized and evaluated for serotonin-3 (5-HT 3) receptor antagonistic activities by means of assays of 5-…
Number of citations: 46 www.jstage.jst.go.jp
JR Lewis - 2004 - shareok.org
A tandem reduction-reductive amination sequence has been developed for the synthesis of benzo-fused substituted heterocycles incorporating two heteroatoms. The heterocycles …
Number of citations: 0 shareok.org
K ITOH, M KORI, Y INADA, K NISHIKAWA… - Chemical and …, 1986 - jstage.jst.go.jp
The design and synthesis of new structural types of angiotensin converting enzyme (ACE) inhibitors,(R)-3-amino-4—oxo-2, 3, 4, 5-tetrahydro-1, 5-benzothiazepine-S-acetic acids (7, 26, …
Number of citations: 52 www.jstage.jst.go.jp
K ITOH, M KORI, Y INADA, K NISHIKAWA… - Chemical and …, 1986 - jstage.jst.go.jp
A series of (R)-3-amino-4~ oxo-2, 3, 4, 5-tetrahydro-l, 5-benzothiazepine-5-acetic acids (4 and 13) and (S)-3-amino-4-oxo-2, 3, 4, 5-tetrahydro-l, 5-benzoxazepine-5-acetic acids (5 and …
Number of citations: 9 www.jstage.jst.go.jp
CJ Coulson, KRH Wooldridge, J Memel… - Journal of the Chemical …, 1971 - pubs.rsc.org
1164 J. Chem. SOC. (C)) 1971 Page 1 1164 J. Chem. SOC. (C)) 1971 The Synthesis and Mass Spectra of 3-#ydroxy-2,3,4,5-tetrahydro'I ,5-benzoxazepine and Related Compounds …
Number of citations: 11 pubs.rsc.org
T KuRo1TA, N MARUBAYASHI, M SANO, K KANZAKI - jlc.jst.go.jp
A series of 3, 4-dihydro-2H-1, 4-benzoxazine-8-carboxamide derivatives was synthesized and evaluated for serotonin-3 (5-HT3) receptor antagonistic activities by means of assays of 5-…
Number of citations: 0 jlc.jst.go.jp
M Stefaniak, B Olszewska - Archiv der Pharmazie, 2021 - Wiley Online Library
Benzoxazepines constitute a huge number of organic compounds widely described in the literature. Many of them are distinguished by their biological properties. Among them, our …
Number of citations: 4 onlinelibrary.wiley.com

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